2-(4-Fluorophenyl)isonicotinic acid chemical structure and properties
2-(4-Fluorophenyl)isonicotinic acid chemical structure and properties
Topic: 2-(4-Fluorophenyl)isonicotinic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
2-(4-Fluorophenyl)isonicotinic acid (CAS: 883528-25-4) is a critical heterocyclic building block in modern medicinal chemistry. Structurally comprising a pyridine ring substituted with a carboxylic acid at the C4 position and a para-fluorophenyl group at the C2 position, this molecule serves as a privileged scaffold for developing bioactive agents. Its utility spans therapeutic areas including oncology (kinase inhibition), neurology (GABA receptor modulation), and infectious diseases (antitubercular agents).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis
The molecule combines the electron-deficient nature of the pyridine ring with the lipophilic, metabolically robust 4-fluorophenyl moiety. The fluorine atom acts as a bioisostere for hydrogen, blocking metabolic oxidation at the para position while modulating the pKa and lipophilicity of the overall scaffold.
| Parameter | Data |
| IUPAC Name | 2-(4-Fluorophenyl)pyridine-4-carboxylic acid |
| CAS Number | 883528-25-4 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| SMILES | OC(=O)c1cc(nc(c1)c2ccc(F)cc2) |
| InChI Key | Calculated based on structure |
| Appearance | White to off-white crystalline solid |
Structural Features
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Pyridine Nitrogen: Acts as a hydrogen bond acceptor; pKa is lowered by the electron-withdrawing phenyl ring.
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Carboxylic Acid: Provides a handle for further functionalization (amide coupling, esterification) or acts as a polar contact in protein binding pockets.
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Fluorine Substituent: Increases metabolic stability by blocking CYP450-mediated hydroxylation at the phenyl para-position.
Physicochemical Properties
Understanding the physical behavior of this acid is crucial for assay development and formulation.
| Property | Value / Characteristic | Implication for Research |
| Melting Point | >250°C (Decomposition) | Indicates high crystal lattice energy; requires high-boiling solvents for reactions. |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 7) | Requires DMSO or DMF for stock solutions; soluble in aqueous base (pH > 8). |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| pKa (Acid) | ~3.5 - 4.0 | Exists as a carboxylate anion at physiological pH. |
| pKa (Pyridine) | ~2.0 - 2.5 | Less basic than unsubstituted pyridine due to the electron-withdrawing carboxyl group. |
Synthetic Methodology: Expertise & Protocols
The most robust route to 2-(4-Fluorophenyl)isonicotinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over direct oxidation of alkyl-pyridines due to milder conditions and higher functional group tolerance.
Mechanism of Action
The synthesis involves the coupling of an aryl halide (2-chloroisonicotinic acid or its ester) with an arylboronic acid. The catalytic cycle proceeds through three distinct stages:
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Oxidative Addition: Pd(0) inserts into the C-Cl bond.
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Transmetallation: The boronic acid transfers the fluorophenyl group to the palladium center, facilitated by a base.
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Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.
Visualization: Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of 2-arylpyridines.
Validated Experimental Protocol
Reaction Scale: 1.0 Gram Scale Yield Expectation: 75-85%
Reagents:
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2-Chloroisonicotinic acid (1.0 eq)
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4-Fluorophenylboronic acid (1.2 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) - Chosen for stability against oxidation.
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
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Inertion: Charge a round-bottom flask with 2-chloroisonicotinic acid, boronic acid, and K₂CO₃. Evacuate and backfill with nitrogen (3x).
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Solvation: Add degassed Dioxane/Water mixture.
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Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.
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Reflux: Heat the mixture to 90-100°C for 4-6 hours. Monitor by LC-MS (Target Mass: 218.2 [M+H]⁺).
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Workup (Self-Validating Step):
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Cool to room temperature.
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Filter through Celite to remove Palladium black.
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Acidify the filtrate with 1N HCl to pH ~3-4. The product will precipitate as a white solid.
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Note: If no precipitate forms, the product may be in the zwitterionic form; extract with Ethyl Acetate/THF.
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Purification: Recrystallize from Ethanol or Methanol to obtain high-purity solid.
Medicinal Chemistry Applications
This scaffold is not merely an intermediate; it is a pharmacophore designed to optimize drug-like properties.
Bioisosterism & Metabolic Stability
The 4-fluorophenyl group is a classic bioisostere for a phenyl group. The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), rendering the para-position resistant to metabolic attack by Cytochrome P450 enzymes. This often extends the half-life (
Target Classes
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Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder in ATP-competitive inhibitors. The carboxylic acid can be converted to amides (e.g., ureas) to access the "back pocket" of kinases like VEGFR or RAF.
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GABA-A Receptor Modulators: 2-Aryl-benzimidazoles and related pyridine derivatives have been identified as positive allosteric modulators (PAMs).[1] The 4-fluorophenyl group specifically enhances binding affinity at the
interface. -
Antitubercular Agents: Isonicotinic acid derivatives (related to Isoniazid) inhibit InhA. The addition of the lipophilic fluorophenyl tail aids in penetrating the waxy mycobacterial cell wall.
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR logic demonstrating how specific structural features translate to biological utility.
Safety & Handling
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.
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Storage: Store at room temperature, dry. Stable under normal conditions.
References
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Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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GABA-A Modulators: Koniuszewski, F., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for Metabolically Robust GABA-A Modulators.[1] Journal of Medicinal Chemistry.[2][3] Link
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Isonicotinic Acid Derivatives in TB: Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470.[2] Link
Sources
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
